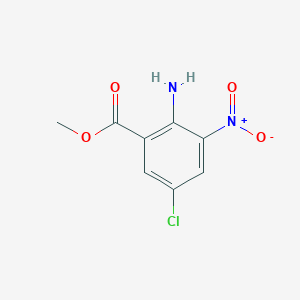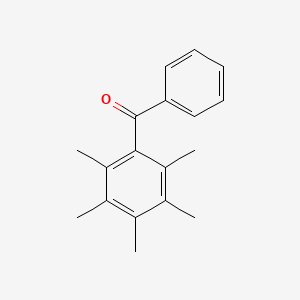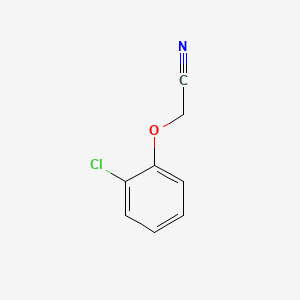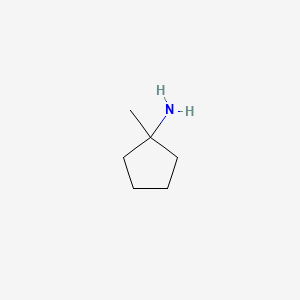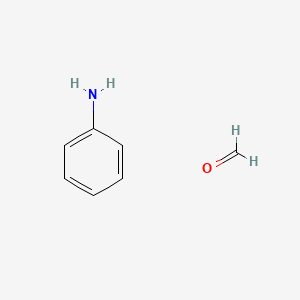
Formaldehyd-Polymer mit Benzenamin
Übersicht
Beschreibung
Formaldehyde, polymer with benzenamine, is an important chemical compound with a wide range of applications in chemical synthesis and scientific research. Formaldehyde is a colorless, flammable gas with a strong pungent odor. It is a naturally occurring organic compound that is found in the environment, as well as in many products used in everyday life. Formaldehyde is a versatile molecule that can be used to synthesize a variety of products and has been used in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
Anwendung in nichtmetallischen Materialien
Formaldehyd-Polymer mit Benzenamin: wird aufgrund seiner dauerhaften und stabilen Eigenschaften als nichtmetallisches Material verwendet. Es wird oft bei der Herstellung von Bauteilen verwendet, bei denen Metall nicht geeignet ist, z. B. in Hochtemperaturumgebungen oder wenn eine elektrische Isolierung erforderlich ist .
Filmbildner
Dieses Polymer dient als hervorragender Filmbildner. Es kann einen durchgehenden Film auf der Oberfläche von Materialien bilden, was besonders nützlich bei Beschichtungen und Farben ist. Der Film bietet Schutz vor Umwelteinflüssen und kann die ästhetische Wirkung von Oberflächen verbessern .
Dispergier- und Emulgator
In der wissenschaftlichen Forschung fungiert This compound als Dispergier- und Emulgator. Es trägt zur gleichmäßigen Verteilung von Partikeln in einer Flüssigkeit bei und ist entscheidend in Formulierungen, bei denen Konsistenz und Stabilität der Mischung wichtig sind, z. B. in Pharmazeutika und Kosmetika .
Antistatikmittel
Das Polymer wird auch als Antistatikmittel eingesetzt. Es reduziert oder eliminiert die Ansammlung statischer Elektrizität, was in Umgebungen wichtig ist, in denen statische Aufladung ein Risiko darstellen könnte, z. B. bei der Herstellung von elektronischen Bauteilen oder in Bereichen mit brennbaren Materialien .
Flockungsmittel
Als Flockungsmittel trägt This compound zur Aggregation von Partikeln zu Clustern oder "Flocken" bei. Diese Anwendung ist in Wasseraufbereitungsprozessen von Bedeutung, wo sie zur Entfernung von Verunreinigungen aus Wasser beiträgt, indem die Flocken am Boden des Behandlungsbehälters abgesetzt werden .
Korrosionsinhibitor für Säuren
Dieses Polymer wird als Korrosionsinhibitor für Säuren verwendet und schützt Materialien vor Korrosion durch saure Substanzen. Es ist besonders wertvoll in der chemischen Industrie, wo Geräte und Behälter häufig aggressiven Chemikalien ausgesetzt sind und geschützt werden müssen, um Langlebigkeit und Sicherheit zu gewährleisten .
Wirkmechanismus
Mode of Action
Formaldehyde, polymer with benzenamine, interacts with its targets through a process known as polymerization . Depending on the reaction conditions, it can form either a linear polymer or a network . For example, in phenol, the polymerization of trifunctional phenol with bifunctional methylene glycol is expected to lead to network formation . Experiments have shown that under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .
Biochemical Pathways
The primary biochemical pathway affected by Formaldehyde, polymer with benzenamine, is the polymerization process . The polymerizations of formaldehyde with phenol, urea, and melamine are found to be extremely complex . The various reactive sites on these compounds have different reactivities .
Pharmacokinetics
It is known that the compound is involved in complex polymerization processes
Result of Action
The molecular and cellular effects of the action of Formaldehyde, polymer with benzenamine, result in the formation of either a linear polymer or a network, depending on the reaction conditions . This leads to the creation of different types of polymers with varying properties.
Action Environment
The action, efficacy, and stability of Formaldehyde, polymer with benzenamine, are influenced by environmental factors such as the presence of water and the pH of the reaction mass . For example, under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .
Eigenschaften
IUPAC Name |
aniline;formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCPJZWNFRYRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-70-4, 67784-74-1 | |
| Record name | Aniline-formaldehyde copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |
| Record name | Formaldehyde, polymer with benzenamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20941 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25214-70-4 | |
| Record name | Formaldehyde, polymer with benzenamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde, oligomeric reaction products with aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

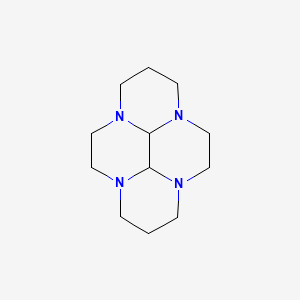

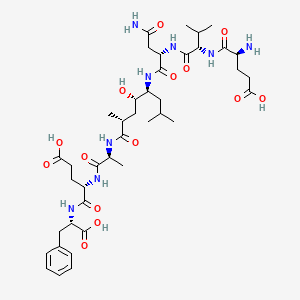

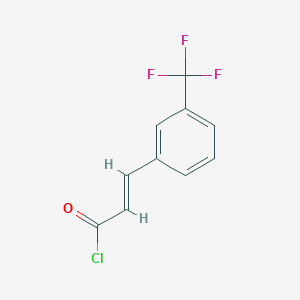
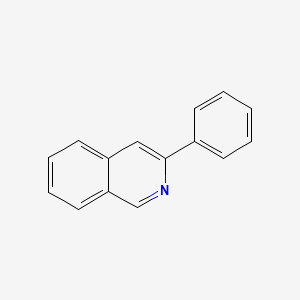
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)

